Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Overview
Description
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1375474-57-9. It has a molecular weight of 226.62 . This compound is an oil at room temperature .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . The cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid can generate a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple, yet it has proved to be remarkably versatile . The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis
Triazolopyrimidines have been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . They have been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The physical form of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is oil . It has a molecular weight of 226.62 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Ring-Chain Isomerism
- Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate exhibits ring-chain isomerism in solution, depending on the solvent and substituent length. This isomerism involves heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).
Synthesis of Derivatives
- The compound is used in the synthesis of various derivatives, such as 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are valuable for preparing biologically active compounds (Massari et al., 2017).
Tuberculostatic Activity
- Structural analogs of this compound, involving various aromatic or heteroaromatic aldehydes and β-dicarbonyl compounds, have been evaluated for their tuberculostatic activity, providing insights into structure-activity relationships (Titova et al., 2019).
Novel Compound Synthesis
- Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate serves as a key intermediate in the design and synthesis of novel compounds, such as anthranilic diamides (Dong et al., 2008).
Potential Antiasthma Agents
- Derivatives of this compound have been prepared with potential as mediator release inhibitors, showing effectiveness in inhibiting influenza virus RNA polymerase (Medwid et al., 1990).
Antitumor Activities
- Novel compounds synthesized from Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate have shown high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Safety And Hazards
The safety information available indicates that Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Triazolopyrimidines have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas and have structural similarity to some natural compounds such as purine . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
properties
IUPAC Name |
ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-6-3-5(9)10-4-13(6)12-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIJLMEJOGKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=NC(=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
CAS RN |
1375474-57-9 | |
Record name | ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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